molecular formula C11H10N4O5S B1434697 N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide CAS No. 94625-43-1

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Cat. No. B1434697
CAS RN: 94625-43-1
M. Wt: 310.29 g/mol
InChI Key: CFIMBINHVKTZCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound “4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide”, the InChI code is 1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For the related compound “4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide”, it is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization in Chemical Compounds

  • N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide and related compounds have been explored for their potential in the synthesis and characterization of chemical compounds. For instance, research has been conducted on the synthesis of quinazoline derivatives, which include a compound similar to N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, demonstrating potential as diuretic and antihypertensive agents (Rahman et al., 2014).

Role in Biological Processes and Disease Pathways

  • Studies have identified the role of compounds like N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide in biological processes. For instance, a molecule identified as necrosulfonamide, which has a similar structure, was found to block necrosis downstream of RIP3 activation, implicating its potential in understanding and manipulating cell death pathways (Sun et al., 2012).

Inhibition and Antimicrobial Properties

  • Research on related sulfonamide compounds has shown their potential in inhibiting bacterial biofilms and exhibiting cytotoxic properties. A study conducted on new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides indicated their inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, as well as their mild cytotoxicity (Abbasi et al., 2020).

Applications in Corrosion Inhibition

  • Compounds with structural similarities to N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide have been studied for their corrosion inhibition properties. A study on piperidine derivatives, including one with a similar structure, investigated their effectiveness in preventing iron corrosion, highlighting their potential in industrial applications (Kaya et al., 2016).

Potential in Cancer Therapy

  • Some derivatives of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide have been explored for their anticancer potential. A study on novel N-arylpyrazole derivatives bearing the sulfonamide moiety indicated promising cytotoxic activity against various human tumor cell lines, suggesting their utility in developing new cancer treatments (Duan et al., 2016).

Safety And Hazards

The related compound “4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIMBINHVKTZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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